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Compound of Interest

Compound Name: 1-Chloro-3-fluoroisopropanol

Cat. No.: B128799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-chloro-3-fluoroisopropanol (CAS No. 453-11-2). Due to the limited availability of

published experimental spectra for this specific compound, this document focuses on predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside detailed, generalized experimental protocols for acquiring such spectra. This guide is

intended to serve as a valuable resource for researchers in compound identification,

characterization, and quality control.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-chloro-3-
fluoroisopropanol. These predictions are based on established principles of spectroscopy and

analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400
MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~ 4.6 - 4.8 ddt 1H

J(H,F) ≈ 47 Hz,

J(H,H) ≈ 6 Hz,

J(H,H) ≈ 4 Hz

H-3 (CHF)

~ 4.1 - 4.3 m 1H - H-2 (CHOH)

~ 3.7 - 3.9 m 2H - H-1 (CH₂Cl)

~ 2.5 - 3.5 d (broad) 1H J(H,H) ≈ 5 Hz OH

Note: Chemical shifts and coupling constants are estimates and can vary based on solvent and

experimental conditions. The multiplicity "ddt" for H-3 arises from coupling to the fluorine atom

and the two diastereotopic protons on C-2. The methine and methylene protons will form a

complex multiplet system.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100
MHz)

Chemical Shift (δ, ppm) Coupling to Fluorine Assignment

~ 81 - 85 d, ¹J(C,F) ≈ 170-180 Hz C-3 (CHF)

~ 68 - 72 d, ²J(C,F) ≈ 20-25 Hz C-2 (CHOH)

~ 45 - 49 d, ³J(C,F) ≈ 5-10 Hz C-1 (CH₂Cl)

Note: The carbon directly attached to fluorine will exhibit a large one-bond coupling constant

(¹J). Two- and three-bond couplings to fluorine will also be observed with smaller coupling

constants.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Broad, Medium-Strong O-H stretch (alcohol)

3000 - 2850 Medium C-H stretch (alkane)

1470 - 1430 Medium C-H bend (scissoring)

1150 - 1050 Strong
C-O stretch (secondary

alcohol)

1100 - 1000 Strong C-F stretch

800 - 600 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (Electron
Ionization) Fragments

m/z Possible Fragment Notes

112/114 [C₃H₆ClFO]⁺

Molecular ion peak (M⁺),

showing isotopic pattern for

Chlorine (approx. 3:1 ratio).

93/95 [C₂H₄ClFO]⁺ Loss of CH₂OH radical.

79 [C₃H₆FO]⁺ Loss of Cl radical.

63 [C₂H₄FO]⁺ Loss of CH₂Cl radical.

49/51 [CH₂Cl]⁺
Chloromethyl cation, showing

isotopic pattern for Chlorine.

45 [C₂H₅O]⁺ Loss of CH₂F and Cl.

33 [CH₂F]⁺ Fluoromethyl cation.

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data described

above. These should be adapted as necessary for the specific instrumentation and sample

available.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and

connectivity of 1-chloro-3-fluoroisopropanol.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 1-chloro-3-fluoroisopropanol into a clean, dry vial.

Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Gently swirl the vial to ensure the sample is fully dissolved.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Instrument Setup (Example for a Bruker 400 MHz Spectrometer):

Insert the NMR tube into the spinner turbine and place it in the spectrometer's

autosampler or manually lower it into the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.

¹H NMR Acquisition:

Use a standard single-pulse experiment (e.g., 'zg30').

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise

ratio.

Set the relaxation delay (d1) to at least 1 second.

¹³C NMR Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b128799?utm_src=pdf-body
https://www.benchchem.com/product/b128799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Set a relaxation delay of 2 seconds.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 1-chloro-3-fluoroisopropanol.

Methodology (Attenuated Total Reflectance - ATR):

Background Spectrum:

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Record a background spectrum of the empty ATR accessory to account for atmospheric

CO₂ and H₂O.

Sample Analysis:

Place a small drop of neat liquid 1-chloro-3-fluoroisopropanol directly onto the ATR

crystal.
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If using a solid sample, place a small amount on the crystal and apply pressure using the

anvil to ensure good contact.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum to the background spectrum to

generate the final absorbance or transmittance spectrum.

Identify and label the major absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-chloro-3-
fluoroisopropanol.

Methodology (Electron Ionization - EI):

Sample Introduction:

The compound must be volatile to be analyzed by EI-MS. Introduce the sample via a

direct insertion probe or through a gas chromatograph (GC-MS).

For direct insertion, a small amount of the sample is placed in a capillary tube at the end of

the probe.

For GC-MS, a dilute solution of the sample is injected into the GC, where it is vaporized

and separated before entering the mass spectrometer.

Ionization:

In the ion source, the vaporized sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This causes the molecules to ionize and fragment.
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Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Identify the molecular ion peak and analyze the major fragment ions to deduce the

structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-chloro-3-fluoroisopropanol.
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Caption: Workflow for spectroscopic analysis of 1-chloro-3-fluoroisopropanol.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-3-fluoroisopropanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128799#spectroscopic-data-for-1-chloro-3-
fluoroisopropanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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